molecular formula C12H21NO4 B13333724 1-(((tert-Butoxycarbonyl)amino)methyl)-3-methylcyclobutane-1-carboxylic acid

1-(((tert-Butoxycarbonyl)amino)methyl)-3-methylcyclobutane-1-carboxylic acid

Cat. No.: B13333724
M. Wt: 243.30 g/mol
InChI Key: VWSDRDFHQLLNJS-UHFFFAOYSA-N
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Description

1-(((tert-Butoxycarbonyl)amino)methyl)-3-methylcyclobutane-1-carboxylic acid is a compound that belongs to the class of tert-butyloxycarbonyl (Boc)-protected amino acids. The Boc group is commonly used in organic synthesis to protect amine groups during chemical reactions. This compound is particularly interesting due to its unique cyclobutane ring structure, which imparts distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(((tert-Butoxycarbonyl)amino)methyl)-3-methylcyclobutane-1-carboxylic acid typically involves the protection of the amino group with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction proceeds under mild conditions and results in the formation of the Boc-protected amino acid.

Industrial Production Methods

Industrial production of Boc-protected amino acids often involves similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency, versatility, and sustainability of the process compared to traditional batch methods . This approach allows for better control over reaction conditions and improved yields.

Chemical Reactions Analysis

Types of Reactions

1-(((tert-Butoxycarbonyl)amino)methyl)-3-methylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(((tert-Butoxycarbonyl)amino)methyl)-3-methylcyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.

    Biology: The compound is employed in the study of protein structure and function, particularly in the synthesis of peptide-based inhibitors.

    Medicine: Boc-protected amino acids are used in the development of pharmaceuticals, including enzyme inhibitors and receptor modulators.

    Industry: The compound finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(((tert-Butoxycarbonyl)amino)methyl)-3-methylcyclobutane-1-carboxylic acid primarily involves its role as a protected amino acid. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions, revealing the free amino group for further functionalization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(((tert-Butoxycarbonyl)amino)methyl)-3-methylcyclobutane-1-carboxylic acid is unique due to its cyclobutane ring structure, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of constrained peptides and other molecules where rigidity is desired.

Properties

Molecular Formula

C12H21NO4

Molecular Weight

243.30 g/mol

IUPAC Name

3-methyl-1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutane-1-carboxylic acid

InChI

InChI=1S/C12H21NO4/c1-8-5-12(6-8,9(14)15)7-13-10(16)17-11(2,3)4/h8H,5-7H2,1-4H3,(H,13,16)(H,14,15)

InChI Key

VWSDRDFHQLLNJS-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C1)(CNC(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

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